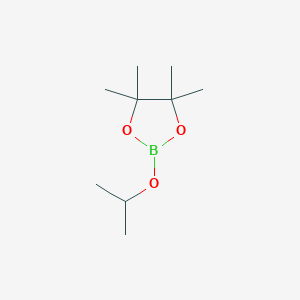

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407552 | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-62-8 | |

| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Role of Isopropyl Pinacol Borate in Modern Synthesis

This compound, commonly referred to as isopropyl pinacol borate or PinB-OiPr, is a cornerstone reagent in contemporary organic chemistry.[1][2] As a stable, yet reactive, boronic ester, it serves as a versatile precursor for the synthesis of a wide array of pinacol boronate esters.[3] Its primary application lies in the Miyaura borylation reaction and as a crucial component in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[4][5][6] The pinacol protecting group confers significant stability, making the resulting boronic esters generally robust to chromatography and a range of reaction conditions, yet they remain sufficiently reactive for subsequent cross-coupling.[7]

This guide provides a detailed protocol for the synthesis of this compound, focusing on the widely adopted transesterification method. We will delve into the causality behind the procedural steps, purification, characterization, and critical safety considerations tailored for researchers and drug development professionals.

Core Synthetic Strategy: Transesterification

The most direct and scalable synthesis of isopropyl pinacol borate involves the transesterification reaction between triisopropyl borate and pinacol.[8][9] This equilibrium-driven process is favored for its operational simplicity, high yields, and the avoidance of hazardous reagents. The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of pinacol onto the electron-deficient boron center of triisopropyl borate, leading to the stepwise displacement of two isopropanol molecules and the formation of the stable five-membered dioxaborolane ring.[10][11]

The overall transformation is as follows:

Triisopropyl Borate + Pinacol ⇌ this compound + 2 Isopropanol

Heating the reaction mixture facilitates reaching equilibrium in a practical timeframe.[8][9]

Detailed Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures.[8][9]

Reagents and Equipment

| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Pinacol | 118.17 | 142.5 g | 1.0 | Solid, ensure it is dry. |

| Triisopropyl borate | 188.08 | 261.0 g | 1.15 | Liquid, handle in a fume hood. |

| Four-necked flask | - | 20 L (or scaled) | - | Equipped for heating and distillation. |

| Heating mantle | - | - | - | With temperature control. |

| Magnetic stirrer | - | - | - | For efficient mixing. |

| Distillation apparatus | - | - | - | For purification. |

| Gas Chromatograph (GC) | - | - | - | For reaction monitoring. |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the borate ester.

-

Charging Reagents: In a well-ventilated fume hood, charge the flask with triisopropyl borate (261.0 g, 1.388 mol) and pinacol (142.5 g, 1.207 mol).[8][9] A slight excess of the borate ester is used to ensure complete conversion of the pinacol.

-

Reaction Conditions: Begin stirring the mixture and heat it to approximately 90°C. Maintain this temperature for 12 to 16 hours.[8][9] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, although for this specific preparation at this scale, it is often robust enough without.

-

Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC). Periodically take a small aliquot from the reaction mixture and analyze it to determine the remaining percentage of pinacol. The reaction is considered complete when the pinacol content is less than 4.0%.[8][9]

-

Purification by Distillation: Upon completion, reconfigure the apparatus for distillation. The isopropanol byproduct and any excess triisopropyl borate will distill first. The target product, this compound, is then collected as a colorless oil. The fraction should be collected at a boiling point of 174-178 °C at atmospheric pressure or, more commonly, at 73 °C under reduced pressure (15 mmHg).[8][9][12] Expected yields are typically in the range of 80-90%.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of isopropyl pinacol borate.

Product Characterization

-

Boiling Point: 73 °C at 15 mmHg.[12]

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most reliable method for confirming the structure and purity. The expected spectrum in CDCl₃ will show a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and a sharp singlet for the twelve equivalent methyl protons of the pinacol backbone.[13]

-

Gas Chromatography (GC): While useful for monitoring the reaction, GC for final purity analysis should be interpreted with caution. It has been noted that the product can exhibit some instability under GC conditions, potentially leading to a purity reading that is lower than the actual purity confirmed by ¹H NMR.[8]

Safety and Handling

Proper safety protocols are essential when performing this synthesis.

-

General Precautions: The synthesis should be conducted in a well-ventilated chemical fume hood at all times.[14] Standard personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn.[14][15]

-

Reagent Hazards:

-

Product Hazards: this compound is a flammable liquid.[3] Boronic esters should be handled as potential irritants to the skin, eyes, and respiratory system.[20] They are also generally sensitive to moisture, which can cause hydrolysis, so containers should be kept tightly closed.[3][21]

-

Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area thoroughly with soap and water.[14] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Troubleshooting

-

Low Yield: This is often due to incomplete reaction or inefficient distillation. Ensure the reaction has gone to completion by GC monitoring. Check the vacuum and temperature control during distillation to prevent product loss. Using wet reagents or glassware can also lead to lower yields due to hydrolysis.

-

Product Impurity: If the final product is contaminated with starting materials, the distillation was likely not fractional enough. Ensure a good separation between the lower-boiling isopropanol/triisopropyl borate and the higher-boiling product. Water contamination will appear in the NMR spectrum and can be avoided by using dry equipment and reagents.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research, 15(6), 178-184.

- TCI EUROPE N.V. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- News-Medical.net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). This compound synthesis.

- Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.

- ChemicalBook. (2025). This compound | 61676-62-8.

- Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052*.

- ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER.

- ResearchGate. (2025). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Request PDF.

- ChemicalBook. (n.d.). This compound(61676-62-8) 1H NMR spectrum.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- ResearchGate. (2025).

- Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS.

- Alfa Chemistry. (n.d.). CAS 61676-62-8 Isopropoxyboronic acid pinacol ester.

- AK Scientific, Inc. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.

- ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification.

- Apollo Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). This compound.

- Benchchem. (n.d.). This compound.

- ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane.

- Organic Chemistry Portal. (n.d.). Isopropoxyboronic Acid Pinacol Ester.

- Combi-Blocks, Inc. (2023).

- ChemBK. (2024). Isopropyl pinacolyl borate.

- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.

- Fluorochem. (2024).

- NOAA. (n.d.). ISOPROPANOL. CAMEO Chemicals.

- CymitQuimica. (n.d.). CAS 61676-62-8: Isopropoxyboronic acid pinacol ester.

- Chemos GmbH & Co. KG. (n.d.).

- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

- Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.

- New Jersey Department of Health. (2016). Isopropyl alcohol, Hazardous Substance Fact Sheet.

- LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.

- Acumen Detection. (2024).

Sources

- 1. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]

- 2. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 3. This compound | 61676-62-8 | Benchchem [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 61676-62-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 12. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound(61676-62-8) 1H NMR [m.chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. chemos.de [chemos.de]

- 17. airgas.com [airgas.com]

- 18. nj.gov [nj.gov]

- 19. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 20. aksci.com [aksci.com]

- 21. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to Isopropyl Pinacol Borate: Properties, Applications, and Experimental Protocols

Foreword

For the modern researcher in organic chemistry and drug development, the utility of boronic esters is undeniable. Among these, Isopropyl Pinacol Borate (also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has emerged as a cornerstone reagent. Its unique combination of stability, reactivity, and versatility makes it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core physical and chemical properties, critically examines its role in pivotal organic transformations, and offers field-proven experimental protocols for its synthesis and handling. The content herein is curated for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical command of this essential compound.

Molecular Structure and Physicochemical Properties

Isopropyl pinacol borate is an organoboron compound, specifically a boronic ester. The structure features a central boron atom bonded to an isopropoxy group and integrated into a five-membered dioxaborolane ring, which is substituted with four methyl groups derived from pinacol. This pinacol protecting group is crucial; it imparts significant steric bulk around the boron center, enhancing the compound's stability against hydrolysis and self-condensation compared to simpler boronic acids.

Core Compound Identifiers and Properties

A summary of the fundamental physical and chemical properties of isopropyl pinacol borate is presented below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₉BO₃ | [1][2] |

| Molecular Weight | 186.06 g/mol | [1][2][3] |

| CAS Number | 61676-62-8 | [1][2][3] |

| Appearance | Colorless crystals or liquid | [1][3][4] |

| Density | ~0.912 g/mL at 25 °C | [2][3][5][6] |

| Boiling Point | 73 °C at 15 mm Hg; 80 °C at 5 torr | [1][2][5][6] |

| Refractive Index | n20/D ~1.409 | [1][2][5][6] |

| Solubility | Soluble in water and common organic solvents (e.g., ether, dichloromethane) | [2][4][5][6] |

| Sensitivity | Moisture sensitive | [2][6] |

Spectroscopic Profile

The structural characterization of isopropyl pinacol borate and its reaction products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) is particularly informative.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the isopropyl and pinacol moieties. The methine proton of the isopropoxy group and the methyl protons of both groups are clearly identifiable.

-

¹³C NMR: The carbon spectrum reveals signals for the carbons of the pinacol ring (around 83 ppm) and the isopropyl group.[7]

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. Isopropyl pinacol borate typically exhibits a signal around 33-35 ppm, characteristic of a tetracoordinate boronic ester.[7]

The choice to use these specific NMR techniques is causal. ¹H and ¹³C NMR confirm the organic framework of the molecule, while ¹¹B NMR directly probes the chemical environment of the boron atom, which is essential for verifying the integrity of the boronic ester functionality before its use in sensitive downstream applications like cross-coupling reactions.

Caption: Structure of Isopropyl Pinacol Borate.

Chemical Reactivity and Key Applications

The utility of isopropyl pinacol borate stems from the unique reactivity of the boron-oxygen bond. It serves as a versatile intermediate in a wide array of chemical transformations, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] Isopropyl pinacol borate is a key player in this process, often used to generate other, more complex boronic esters which then act as the nucleophilic partner in the catalytic cycle. The pinacol esters are favored due to their stability and ease of handling.[9]

The reaction is indispensable in the synthesis of pharmaceuticals and fine chemicals.[4][8] For instance, many kinase inhibitors and other active pharmaceutical ingredients incorporate biaryl or alkyl-aryl structures readily assembled via this methodology.[9]

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Broader Synthetic Utility

Beyond its central role in preparing for Suzuki-Miyaura couplings, isopropyl pinacol borate is a valuable intermediate for synthesizing a diverse range of organoboron compounds. It serves as a precursor for creating alkyl, alkenyl, aryl, and heteroaromatic boronic esters.[8][10] This versatility makes it a foundational building block in multi-step synthetic campaigns aimed at producing novel pharmaceuticals and agrochemicals.[4]

Experimental Protocols: A Self-Validating Approach

The integrity of any chemical synthesis relies on the quality of its starting materials and the robustness of its protocols. The following sections detail validated procedures for the synthesis and characterization of isopropyl pinacol borate.

Synthesis of Isopropyl Pinacol Borate

This protocol is based on the transesterification reaction between triisopropyl borate and pinacol. The reaction is driven to completion by the removal of isopropanol.

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, four-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, add triisopropyl borate (1.388 mol) and pinacol (1.207 mol).[2]

-

Reaction: Heat the mixture to approximately 90 °C with stirring. Maintain this temperature for 12-16 hours.[2] The purpose of heating is to facilitate both the transesterification and the removal of the isopropanol byproduct, thus driving the equilibrium towards the product.

-

In-Process Control (IPC): Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the pinacol content is less than 4.0%.[2] This IPC is a critical self-validating step; it ensures the reaction has reached completion before proceeding to purification, preventing contamination of the final product with starting material.

-

Purification: Upon completion, reconfigure the apparatus for vacuum distillation. Collect the product fraction that distills at 174-178 °C (Note: boiling point is pressure-dependent; literature also reports 73 °C at 15 mmHg).[2] The result is the target compound as a colorless oil.[2]

-

Characterization: Confirm the purity and identity of the product using ¹H NMR and GC analysis. While GC may indicate purities in the range of 87-96%, ¹H NMR often shows very high purity. This discrepancy can arise from the potential instability of the boronic ester under GC conditions.[2]

Standard Characterization Workflow

A robust characterization workflow is essential to validate the quality of the synthesized isopropyl pinacol borate before its use in subsequent reactions.

Caption: Workflow for Product Characterization and Validation.

Safety, Handling, and Storage

Isopropyl pinacol borate, like many organoboron compounds, requires careful handling to ensure laboratory safety and maintain reagent integrity.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[5][6] It is also a flammable liquid and vapor.[6][11]

-

Precautions:

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13][14]

-

Skin Contact: Wash off immediately with plenty of soap and water.[12][13][14]

-

Inhalation: Move the victim to fresh air. If symptoms persist, call a physician.[1][13][14]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical assistance.[1][14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The material is moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]

Conclusion

Isopropyl pinacol borate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its robust stability, conferred by the pinacol group, combined with the versatile reactivity of the boronic ester functionality, provides chemists with a reliable platform for constructing complex molecules. A thorough understanding of its properties, a mastery of its application in key reactions like the Suzuki-Miyaura coupling, and a commitment to safe and validated experimental protocols are paramount for any researcher seeking to leverage the full potential of this powerful reagent.

References

- Isopropyl pinacolyl bor

- Isopropyl Pinacol Bor

- Isopropyl Pinacol Bor

- CAS 61676-62-8: Isopropoxyboronic acid pinacol ester - CymitQuimica.

- Isopropylboronic acid pinacol ester - SAFETY D

- Isopropenylboronic acid pinacol ester - Safety D

- Isopropyl pinacolyl bor

- iso-Propyl pinacol borate | C9H23BO5 | CID 131731157 - PubChem - NIH.

- Safety D

- Isopropoxyboronic Acid Pinacol Ester - Common Organic Chemistry.

- Isopropenylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 126726-62-3.

- This compound | 61676-62-8 - ChemicalBook.

- SAFETY D

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Alkylboronic acid or boronate synthesis - Organic Chemistry Portal.

- iterative cross-coupling with mida boronates by eric paul gillis dissert

- Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google P

- CAS 61676-62-8 Isopropoxyboronic acid pinacol ester - Alfa Chemistry.

- 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem.

Sources

- 1. Isopropyl pinacolyl borate(61676-62-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 61676-62-8 [chemicalbook.com]

- 3. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]

- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isopropenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Foreword: The Strategic Role of Isopropyl Pinacol Borate in Modern Synthesis

An In-Depth Technical Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8)

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, and its power is fundamentally reliant on the accessibility and stability of its boronic acid or ester precursors. This compound, commonly referred to as isopropyl pinacol borate (IPPinB), has emerged as a cornerstone reagent for the synthesis of these crucial building blocks.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical, field-tested protocols. We will explore not just how to use this reagent, but why specific conditions are chosen, the challenges that may arise, and the elegant solutions developed to overcome them. This document is designed to be a self-validating system of knowledge, where the causality behind each experimental choice is made transparent, empowering the user to adapt and innovate in their own synthetic endeavors.

Core Compound Profile: Properties and Safety

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe implementation. Isopropyl pinacol borate is a colorless liquid widely valued for its role as an efficient borylating agent.[1][2]

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value |

| CAS Number | 61676-62-8 |

| Molecular Formula | C₉H₁₉BO₃[1] |

| Molecular Weight | 186.06 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Density | 0.912 g/mL at 25 °C[3] |

| Boiling Point | 73 °C at 15 mmHg[3] |

| Refractive Index (n20/D) | 1.409[3] |

| Solubility | Soluble in common organic solvents (ether, dichloromethane); moisture-sensitive.[4] |

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[5][6] Adherence to strict safety protocols is mandatory.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Classifications | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3 |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |

| Flash Point | 43 °C (109.4 °F) - closed cup |

| Storage | Store in a cool, dry, well-ventilated place away from ignition sources.[7] Keep container tightly closed under an inert atmosphere (e.g., argon or nitrogen) due to moisture sensitivity.[5] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves, flame-retardant lab coat.[7] |

Synthesis and Purification: From Precursors to a High-Purity Reagent

While commercially available, an in-house synthesis of isopropyl pinacol borate can be a cost-effective option for large-scale applications. The most common method involves the transesterification reaction between triisopropyl borate and pinacol.[8]

Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

Triisopropyl borate (1.388 mol)

-

Pinacol (1.207 mol)

-

20 L four-necked flask equipped with a mechanical stirrer, heating mantle, and distillation apparatus.

Procedure:

-

Charge the flask with triisopropyl borate and pinacol.[8]

-

Heat the mixture to approximately 90 °C and maintain this temperature for 12-16 hours.[8]

-

Monitor the reaction progress via Gas Chromatography (GC) until the pinacol content is less than 4.0%.[8]

-

Upon completion, configure the apparatus for distillation.

-

Carefully distill the mixture, collecting the fraction boiling between 174-178 °C. This fraction is the target product, isopropyl pinacol borate, obtained as a colorless oil.[9]

Yields: 80-90% are typically achieved.[8][9] It is noteworthy that GC analysis may show purities in the range of 87-96%, while ¹H NMR indicates a higher purity. This discrepancy is often attributed to the partial instability of the product under GC conditions.[8][9]

Synthetic Mechanism: Transesterification

The synthesis is a straightforward, acid-catalyzed transesterification. The isopropoxy groups on the starting borate are exchanged for the diol of pinacol, forming the more thermodynamically stable five-membered dioxaborolane ring and releasing isopropanol as a byproduct.

Caption: Synthesis of Isopropyl Pinacol Borate via Transesterification.

Core Application: A Superior Reagent for Boronic Ester Synthesis

Isopropyl pinacol borate is a premier electrophilic boron source for converting organometallic species (Grignard or organolithium reagents) into their corresponding pinacol boronic esters—versatile intermediates for Suzuki-Miyaura coupling.[1][10] Its primary advantage over simpler borates like triisopropyl borate is its ability to minimize the formation of undesired borinic acid byproducts, especially at non-cryogenic temperatures.[11][12]

Mechanism: Trapping of Organometallic Reagents

The reaction proceeds via the nucleophilic attack of the carbanion from the organometallic reagent onto the electrophilic boron atom of isopropyl pinacol borate. This forms a tetracoordinate boronate "ate" complex. The subsequent elimination of the isopropoxide leaving group yields the desired boronic ester.

Caption: General workflow for borylation using an organometallic reagent.

Field-Proven Protocol: Synthesis of an Arylboronic Ester

This protocol incorporates a key insight: mixtures of boronic and borinic acid derivatives, which can form when quenching Grignard reagents with isopropyl pinacol borate, can be equilibrated by gentle heating to selectively yield the desired boronic ester.[11] This obviates the need for strict cryogenic conditions, making the process more scalable and efficient.[11]

Objective: To synthesize an aryl pinacol boronic ester from an aryl Grignard reagent.

Materials:

-

Aryl Grignard reagent (1.0 eq) in a suitable solvent (e.g., THF).

-

This compound (1.1 eq).

-

Anhydrous THF.

-

Saturated aqueous NH₄Cl solution.

-

Ethyl acetate.

-

Anhydrous MgSO₄.

-

Round-bottom flask, addition funnel, magnetic stirrer, under an inert atmosphere (Argon).

Procedure:

-

To a stirred solution of the aryl Grignard reagent in THF at 0 °C, add this compound dropwise via an addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Equilibration Step (Key Insight): Gently heat the reaction mixture to 40-50 °C and maintain for 2-4 hours.[11] This step drives the conversion of any borinic acid byproducts to the desired boronic ester.[11]

-

Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified.

Purification of Pinacol Boronic Esters

The purification of pinacol boronic esters by standard silica gel chromatography can be challenging. These compounds are often oily and can be susceptible to hydrolysis or strong adsorption on the Lewis acidic silica surface, leading to streaking and low recovery.[13][14]

A Self-Validating Protocol: Boric Acid-Impregnated Silica Gel Chromatography

A highly effective method to mitigate these issues is to use silica gel impregnated with boric acid.[13][15] This reduces the Lewis acidity of the silica surface, preventing the over-adsorption and degradation of the boronic ester.[13]

Preparation of Boric Acid-Impregnated Silica:

-

Prepare a saturated solution of boric acid in methanol.

-

Add silica gel to this solution to form a slurry.

-

Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.

-

Dry the impregnated silica in an oven at 110 °C for several hours before use.

Chromatography Procedure:

-

Dry-load the crude boronic ester onto a small amount of the prepared boric acid-impregnated silica.

-

Pack a column with the same prepared silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Place the dry-loaded sample atop the column and elute with the chosen solvent system.

-

Monitor fractions by Thin Layer Chromatography (TLC), also using plates prepared with boric acid-impregnated silica for consistent results.[15]

Analytical Characterization

Confirming the identity and purity of the synthesized boronic ester is critical.

-

NMR Spectroscopy: ¹H NMR is used to confirm the presence of the aromatic/vinylic protons and the characteristic singlet at ~1.3 ppm for the 12 protons of the pinacol group.[11] ¹¹B NMR will show a characteristic peak around δ 28-34 ppm.[16] ¹³C NMR confirms the carbon skeleton.[16]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.

-

Chromatographic Analysis (HPLC/GC): Purity assessment can be challenging due to on-column degradation.[17][18] Reversed-phase HPLC methods often require unconventional aprotic diluents and highly basic mobile phases to stabilize the pinacol ester and prevent hydrolysis to the corresponding boronic acid.[18]

Conclusion: The Indispensable Borylating Agent

This compound is more than just a reagent; it is a problem-solver in organic synthesis. Its structure is elegantly tailored to provide high efficiency in the synthesis of pinacol boronic esters, crucial precursors for powerful C-C bond-forming reactions. By enabling milder reaction conditions and offering a solution to the common problem of byproduct formation, it streamlines synthetic routes, making it an invaluable tool in pharmaceutical development, materials science, and academic research. The robust protocols and mechanistic understanding presented in this guide are intended to empower scientists to leverage the full potential of this exceptional molecule.

References

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00181][11]

-

This compound. Benchchem. [URL: https://www.benchchem.com/product/b5608][1]

-

CAS 61676-62-8: Isopropoxyboronic acid pinacol ester. CymitQuimica. [URL: https://www.cymitquimica.com/cas/61676-62-8][4]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [URL: https://academic.oup.com/chemlett/article/41/9/972/288593][15]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [URL: https://www.researchgate.net/publication/279020302_A_Facile_Chromatographic_Method_for_Purification_of_Pinacol_Boronic_Esters][13]

-

2 Isopropoxy 4,4,5,5 Tetramethyl 1,3,2. Scribd. [URL: https://www.scribd.com/document/390979207/2-Isopropoxy-4-4-5-5-tetramethyl-1-3-2][5]

-

This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5480119_EN.htm][8]

-

Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/38131458/][19]

-

This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417149]

-

Isopropoxyboronic Acid Pinacol Ester. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/common-reagents/isopropoxyboronic-acid-pinacol-ester/][2]

-

This compound. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/I0691]

-

This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/61676-62-8.htm][9]

-

SAFETY DATA SHEET: this compound. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC381830050][7]

-

This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/417149][3]

-

This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-cas-61676-62-8.html][6]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [URL: https://www.researchgate.net/publication/51954848_Strategies_for_the_analysis_of_highly_reactive_pinacolboronate_esters][17]

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/sm429p/purification_of_alkyl_bpinother_alkyl_boronic/][14]

-

Isopropyl pinacolyl borate. ChemBK. [URL: https://www.chembk.com/en/chem/Isopropyl-pinacolyl-borate][20]

-

Strategies for the analysis of highly reactive pinacolboronate esters. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/22425126/][18]

-

Suzuki Coupling ?. ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_Coupling2][10]

-

2-Isopropoxy-4,4,5,5-tetramethyl-[1][4][11]dioxaborolane. Anderson Development Company. [URL: https://www.andersondevelopment.com/products/2-isopropoxy-4455-tetramethyl-132dioxaborolane/][12]

-

2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [URL: https://www.researchgate.net/publication/251342171_2-Isopropoxyl-4455-tetramethyl-132-dioxaborolane][21]

-

N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8722119.htm][22]

-

2-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)indole. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0189][16]

Sources

- 1. This compound | 61676-62-8 | Benchchem [benchchem.com]

- 2. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]

- 3. This compound 98 61676-62-8 [sigmaaldrich.com]

- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 61676-62-8 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. andersondevelopment.com [andersondevelopment.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chembk.com [chembk.com]

- 21. researchgate.net [researchgate.net]

- 22. N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 267221-88-5 [chemicalbook.com]

The Unassuming Workhorse of Modern Synthesis: A Technical Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For the discerning researcher, scientist, and drug development professional, the pursuit of elegant and efficient synthetic methodologies is a constant endeavor. In the vast arsenal of chemical reagents, certain molecules distinguish themselves not by flashy reactivity, but by their steadfast reliability and versatility. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a seemingly unassuming boronic ester, is a paramount example of such a workhorse. This guide provides an in-depth technical exploration of its core structure, properties, synthesis, and pivotal applications, offering field-proven insights into its role in accelerating modern organic synthesis.

Deciphering the Molecular Architecture: Structure and Properties

This compound, also known as isopropyl pinacol borate, possesses a unique structure that underpins its stability and reactivity.[1] The molecule features a central boron atom integrated into a five-membered dioxaborolane ring, which is sterically shielded by four methyl groups originating from the pinacol backbone. This steric hindrance contributes significantly to the compound's stability, rendering it less susceptible to premature decomposition. The boron atom is further bonded to an isopropoxy group, a key functional handle that modulates its reactivity and solubility.

The molecular formula is C₉H₁₉BO₃ with a molecular weight of 186.06 g/mol .[2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61676-62-8 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.912 g/mL at 25 °C | [1][3] |

| Boiling Point | 73 °C at 15 mmHg | [3] |

| Refractive Index | n20/D 1.409 | [3] |

| Solubility | Soluble in common organic solvents | [3] |

| Stability | Moisture-sensitive | [3] |

It is imperative to handle this reagent under anhydrous conditions to prevent hydrolysis of the boronic ester functionality.

The Genesis of a Reagent: Synthesis and Purification

The most common and scalable synthesis of this compound involves the reaction of triisopropyl borate with pinacol.[4][5] This transesterification reaction is typically driven to completion by heating the neat mixture and removing the isopropanol byproduct.

Detailed Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Triisopropyl borate (1.388 mol)

-

Pinacol (1.207 mol)

-

Four-necked round-bottom flask (20 L capacity) equipped with a mechanical stirrer, heating mantle, and distillation apparatus.

Procedure:

-

To the four-necked flask, add triisopropyl borate and pinacol.

-

Heat the mixture to approximately 90 °C with continuous stirring.

-

Maintain this temperature for 12 to 16 hours. The progress of the reaction can be monitored by gas chromatography (GC) to ensure the consumption of pinacol (target: <4.0%).

-

Upon completion, assemble the apparatus for vacuum distillation.

-

Carefully distill the reaction mixture, collecting the fraction with a boiling point between 174 and 178 °C.

-

The purified product is obtained as a colorless oil.

Yield and Purity:

-

Expected yield: 80-90%.

-

Purity (by GC): 87-96%. 1H NMR analysis typically indicates a higher purity, as the compound can exhibit some instability under GC conditions.[4]

The Cornerstone of Carbon-Carbon Bond Formation: Applications in Suzuki-Miyaura Cross-Coupling

The paramount application of this compound lies in its role as a precursor to boronic esters for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][6][7][8][9] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, and is widely employed in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[6][10]

The Mechanistic Nuances: Why Pinacol Esters Excel

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays a crucial role in the transmetalation step. The pinacolato ligand offers several advantages:

-

Stability: The cyclic nature and steric bulk of the pinacol group enhance the stability of the boronic ester, allowing for easier handling and purification compared to boronic acids.[10]

-

Reactivity Modulation: The electron-donating nature of the oxygen atoms in the pinacolato ligand influences the Lewis acidity of the boron center, which in turn affects the rate of transmetalation.[11]

-

Solubility: The organic nature of the pinacol group generally imparts good solubility in common organic solvents used for cross-coupling reactions.

The isopropoxy group serves as a convenient and reactive handle for the in situ generation of the desired boronic ester from an organometallic reagent (e.g., a Grignard or organolithium reagent) and subsequent participation in the catalytic cycle.

A Case Study in Pharmaceutical Synthesis: Vemurafenib

A prominent example of the utility of this compound in drug development is its application in the synthesis of Vemurafenib, a kinase inhibitor used in the treatment of melanoma.[2] In the synthesis of this complex molecule, the reagent is used to introduce a boronic ester functionality onto a key intermediate, which then undergoes a Suzuki-Miyaura coupling to construct the core bi-aryl structure of the drug.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an in situ Generated Arylboronic Ester

This protocol describes a general procedure for the one-pot synthesis of a biaryl compound via in situ generation of an arylboronic ester from an aryl Grignard reagent and this compound, followed by a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.1 equiv)

-

Aryl halide (coupling partner, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Aqueous base solution (e.g., 2 M Na₂CO₃)

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Grignard Reagent Formation:

-

Activate the magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.

-

Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary.

-

Stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Boronic Ester Formation:

-

Cool the freshly prepared Grignard reagent to -78 °C.

-

Slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Suzuki-Miyaura Coupling:

-

To the solution of the in situ generated arylboronic ester, add the aryl halide coupling partner.

-

Add the palladium catalyst.

-

Add the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate characterization of this compound is crucial for ensuring its purity and identity. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals for the protons of the isopropoxy and pinacol groups. A representative spectrum can be found at ChemicalBook.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-O, and B-O bonds present in the molecule.

Researchers are encouraged to acquire and interpret these spectra for their specific batches of the reagent to confirm its integrity before use.

Handling and Safety Considerations

This compound is a flammable liquid and is sensitive to moisture.[3] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound has firmly established itself as an indispensable tool in the modern synthetic chemist's repertoire. Its inherent stability, coupled with its versatile reactivity as a precursor for boronic esters, makes it a reliable and efficient choice for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in their synthetic endeavors, from fundamental research to the development of life-saving pharmaceuticals.

References

- Apicule. (n.d.). This compound (CAS No: 61676-62-8) API Intermediate Manufacturers.

- ChemicalBook. (n.d.). This compound synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlocking Chemical Synthesis: The Power of Bis(pinacolato)diboron in Cross-Coupling Reactions.

- ResearchGate. (n.d.). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes.

- Common Organic Chemistry. (n.d.). Isopropoxyboronic Acid Pinacol Ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bis(pinacolato)diboron in Catalytic Cross-Coupling Reactions.

- Benchchem. (n.d.). This compound.

- Biosynth. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(61676-62-8) 1H NMR spectrum.

- ChemicalBook. (2025, September 25). This compound.

- PharmaCompass. (n.d.). This compound(Isopropoxyboronic acid pinacol ester).

- KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane.

- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.

- ResearchGate. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?.

- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- Rose-Hulman Institute of Technology. (2014, February 6). The Suzuki Reaction.

- Borates Today. (2021, December 17). Boron Suzuki Coupling.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce.

- Fisher Scientific. (n.d.). This compound, 94%.

-

Anderson Development Company. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-[2][4][6]dioxaborolane. Retrieved from andersondevelopment.com.

- BLDpharm. (n.d.). 61676-62-8|this compound.

- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. apicule.com [apicule.com]

- 3. This compound | 61676-62-8 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 61676-62-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. is.muni.cz [is.muni.cz]

- 10. Boron Suzuki Coupling | Borates Today [borates.today]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(61676-62-8) 1H NMR [m.chemicalbook.com]

The Borylation of Organolithiums with Isopropyl Pinacol Borate: A Comprehensive Technical Guide for Synthetic Chemists

An In-depth Exploration of the Reactivity, Mechanism, and Practical Application of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis

Introduction: The Strategic Importance of Boronic Esters

In the landscape of contemporary organic synthesis, boronic acids and their ester derivatives stand as exceptionally versatile and indispensable building blocks.[1] Their prominence is largely cemented by their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[2][3] Beyond this flagship application, the C-B bond is a gateway to a diverse array of functional groups, including hydroxyl, amino, and halo moieties, rendering organoboron compounds crucial intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3][4]

Among the various reagents for introducing the boronic ester functionality, this compound, also known as isopropyl pinacol borate, has emerged as a reagent of choice for the borylation of organometallic species.[5] Its favorable physical properties, including being a liquid at room temperature with a boiling point of 73 °C at 15 mmHg, and its high reactivity make it a practical and efficient boron source.[6] This guide provides a comprehensive technical overview of the reactivity of this compound with organolithium reagents, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing the scope and limitations of this powerful transformation.

Core Mechanism: The Lithiation-Borylation Sequence

The reaction between an organolithium reagent and this compound is a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of C-C bonds.[1] The process, often referred to as a lithiation-borylation reaction, proceeds through a well-defined two-step sequence: the formation of a boronate "ate" complex, followed by a stereospecific 1,2-metallate rearrangement.[1][7]

Step 1: Formation of the Boronate "Ate" Complex

The initial and rapid step involves the nucleophilic attack of the highly reactive organolithium reagent on the electron-deficient boron atom of the this compound.[1] This addition results in the formation of a tetracoordinate boron species, known as a boronate "ate" complex.[1][8] This intermediate is characterized by a formal negative charge on the boron atom. The formation of this "ate" complex is a critical prerequisite for the subsequent rearrangement and is often favored at low temperatures.[9]

Step 2: The 1,2-Metallate Rearrangement

The heart of the transformation lies in the subsequent 1,2-metallate rearrangement. In this step, one of the organic groups attached to the boron in the "ate" complex migrates from the boron to the adjacent carbon atom that was originally part of the organolithium reagent.[5] This migration is typically the rate-determining step and can be promoted by an electrophilic trigger or occur spontaneously, depending on the nature of the substrates.[5] The stereochemical outcome of this rearrangement is a key feature of the reaction's utility.

Figure 1: The two-step mechanism of the lithiation-borylation reaction.

Stereochemical Considerations: A Tale of Retention and Inversion

A significant advantage of the lithiation-borylation methodology is the high degree of stereocontrol achievable. The stereochemical outcome, whether retention or inversion of configuration at the migrating carbon center, is intimately linked to the specific reaction pathway.

Computational studies have shown that the transmetalation step, where the organic group is transferred from lithium to boron, can proceed with retention of configuration at the carbon center. This is often the case when the boronic ester coordinates to the lithium atom, directing the boron to attack the carbon from the "front side". Subsequent migration of an alkyl or aryl group from the boron to an adjacent carbon in a 1,2-metalate rearrangement typically occurs with inversion of configuration at the migrating carbon.[10] Therefore, a transmetalation with retention followed by a migration with inversion results in an overall net inversion of stereochemistry. Conversely, a transmetalation with inversion followed by a migration with inversion leads to an overall retention of stereochemistry.

The ability to control the stereochemical outcome by carefully selecting reagents and reaction conditions makes this methodology a powerful tool for asymmetric synthesis.[4]

Experimental Protocol: A Practical Guide to the Synthesis of Boronic Esters

The following protocol provides a general workflow for the synthesis of boronic esters via the reaction of organolithiums with this compound. It is crucial to note that all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive organolithium species.

Materials and Reagents:

-

Substrate for lithiation (e.g., aryl halide, vinyl halide, or a precursor for deprotonation)

-

Organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium)

-

This compound

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Step-by-Step Procedure:

-

Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the substrate. The flask is then evacuated and backfilled with an inert gas three times.[11]

-

Dissolution: Anhydrous solvent is added to dissolve the substrate. The solution is then cooled to the appropriate temperature for the lithiation step (typically -78 °C).

-

Generation of the Organolithium: The organolithium reagent is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the organolithium species. In situ IR spectroscopy can be a valuable tool to monitor the progress of the lithiation.[12]

-

Borylation: A solution of this compound in an anhydrous solvent is added dropwise to the organolithium solution at low temperature. The reaction is typically very fast.[12]

-

Warming and Rearrangement: The reaction mixture is allowed to warm to room temperature to facilitate the 1,2-metallate rearrangement. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent.[1]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired boronic ester.[1]

Figure 2: A generalized experimental workflow for the synthesis of boronic esters.

Substrate Scope and Limitations

The reaction of this compound with organolithiums exhibits a broad substrate scope, accommodating a variety of organolithium reagents, including alkyl, aryl, and vinyl lithium species.[13] This versatility allows for the synthesis of a wide range of boronic esters that can be further elaborated.

However, there are limitations to consider. The high reactivity of organolithium reagents can lead to issues with functional group tolerance. Substrates containing acidic protons or electrophilic functional groups may be incompatible with the reaction conditions. Additionally, steric hindrance can play a significant role. Highly hindered organolithium reagents or boronic esters may react sluggishly or require elevated temperatures, which can lead to side reactions.[9] For instance, in some cases, the use of less sterically demanding diols for the boronic ester, such as propane-1,3-diol, can lead to higher yields.[10]

| Organolithium Type | Substrate Example | Product Type | Typical Yield (%) | Reference |

| Aryllithium | Phenyllithium | Phenyl pinacol boronate | Good to Excellent | [13] |

| Alkyllithium | n-Butyllithium | n-Butyl pinacol boronate | Good to Excellent | [13] |

| Vinyllithium | Vinyllithium | Vinyl pinacol boronate | Good | [13] |

| Chiral Alkyllithium | Lithiated Carbamate | Chiral secondary boronic ester | Varies |

Table 1: Representative examples of the substrate scope for the borylation of organolithiums.

Transmetalation: Expanding the Synthetic Utility

A powerful extension of the initial lithiation-borylation sequence is the subsequent transmetalation of the newly formed boronate "ate" complex to other metals, such as copper or zinc.[14][15] This strategy allows for the generation of a wider range of organometallic nucleophiles that can participate in various cross-coupling reactions. For example, activation of a tertiary alkylboronic ester with an alkyllithium reagent can generate a boron "ate" complex that undergoes stereoretentive boron-to-copper transmetalation.[14] The resulting organocopper species can then be coupled with a variety of electrophiles.[14] This approach significantly broadens the synthetic utility of the initially formed boronic esters.

Conclusion and Future Outlook

The reaction of this compound with organolithium reagents is a robust and highly valuable transformation in modern organic synthesis. The formation of a boronate "ate" complex followed by a 1,2-metallate rearrangement provides a reliable and often stereocontrolled route to a diverse array of boronic esters. The deep understanding of the reaction mechanism, coupled with the development of practical experimental protocols, has solidified its place in the synthetic chemist's toolbox. For researchers and professionals in drug development, this methodology offers a powerful means to construct complex molecular architectures with high precision. Future developments in this field will likely focus on expanding the substrate scope to include more complex and functionally diverse molecules, further refining the stereocontrol of the reaction, and exploring new catalytic systems to enhance efficiency and sustainability.

References

- Schmidt, J., Choi, J., Liu, A. T., Chen, M., & Morken, J. P. (2018). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. PMC, NIH.

- Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chem Asian J., 19(4), e202300911.

- Legault, C., & Aggarwal, V. K. (2014). Homologation of Boronic Esters with Organolithium Compounds: A Computational Assessment of Mechanism. School of Chemistry, University of Bristol.

- BenchChem. (n.d.). This compound.

- Aggarwal, V. K., & O'Brien, J. M. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis.

- Elford, T. G., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.

- Mao, J., & Morken, J. P. (2020).

- Leonori, D., & Aggarwal, V. K. (2015). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society.

- BenchChem. (n.d.).

- Murphy, C. L. W. (2008).

- Aggarwal, V. K., & Ball, L. T. (2017).

- ChemicalBook. (n.d.). This compound | 61676-62-8.

- Aggarwal, V. K., & O'Brien, J. M. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. School of Chemistry, University of Bristol.

- Hawkins, V. F., Wilkinson, M. C., & Whiting, M. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.

- Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron | Request PDF.

- Boronic Esters: Key to Advanced Pharmaceutical Synthesis. (2025).

- Kabalka, G. W., & Wu, Z. (2004).

- LookChem. (n.d.). Cas 61676-62-8,this compound.

- Leonori, D., & Aggarwal, V. K. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC.

- Fawcett, A., & Aggarwal, V. K. (2017).

- Aggarwal Group. (2017).

- Aggarwal, V. K. (2013). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF.

- Miyaura, N. (2008). Aryl boronates from bis(pinacolato)boron and pinacolborane.

- Baran, P. S. (2017).

- Ishiyama, T., Takagi, J., Nobuta, Y., & Miyaura, N. (2005). 2-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)indole. Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.).

- Pulis, A. P., & Aggarwal, V. K. (2018). Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters.

- Dreher, S. D., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.

-

Anderson Development Company. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-[13][14]dioxaborolane.

- Yeung, K.-S., & Aggarwal, V. K. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC, NIH.

- Carson, N. (2014).

- Sigma-Aldrich. (n.d.). This compound.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- Fisher Scientific. (n.d.). This compound, 94%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 61676-62-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 61676-62-8 [chemicalbook.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. baranlab.org [baranlab.org]

- 9. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Mechanism of borylation using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to the Borylation Mechanism Using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Executive Summary

The introduction of boron-containing moieties into organic molecules represents a cornerstone of modern synthetic chemistry, primarily due to the unparalleled versatility of the resultant organoboron compounds in subsequent transformations like the Suzuki-Miyaura cross-coupling reaction.[1][2] Among the diverse array of borylating agents, this compound (also known as isopropyl pinacol borate) has emerged as a highly effective and practical reagent. This guide provides an in-depth exploration of the core mechanisms through which this reagent operates, focusing on its principal role as an electrophilic boron source for the borylation of organometallic nucleophiles. We will dissect the causality behind its reactivity, present validated experimental protocols, and contextualize its application within the demanding landscape of pharmaceutical research and drug development.

Introduction: The Strategic Importance of Borylation

The formation of carbon-boron (C-B) bonds is a critical strategic step in the synthesis of complex organic molecules. The resulting boronic acids and, more commonly, their stable ester derivatives (boronates) are exceptionally useful intermediates.[2] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl and heteroaryl scaffolds prevalent in many approved pharmaceuticals.

1.1. The Reagent: this compound (iPrOPin)

This compound, hereafter referred to as iPrOPin for brevity, is a liquid boronic ester with the chemical formula C₉H₁₉BO₃.[3] Its structure features a stable pinacolato backbone fused to a dioxaborolane ring, with a key isopropoxy (-O-iPr) group attached to the boron atom.

Key Properties:

-

Physical Form: Liquid at room temperature, simplifying handling and measurement.[3]

-

Electrophilicity: The boron atom is electron-deficient and serves as an electrophilic center.

-

Leaving Group: The isopropoxy group is a competent leaving group, which is central to its primary reaction mechanism.

The primary utility of iPrOPin lies in its reaction with strong carbon nucleophiles, such as Grignard and organolithium reagents, to efficiently generate the corresponding pinacol boronic esters.[4] This approach is often preferred for its operational simplicity, high yields, and the ability to be performed under non-cryogenic conditions.[4]

Core Mechanism: Borylation via Nucleophilic Attack

The principal and most widely applied mechanism for borylation using iPrOPin involves the reaction with a pre-formed organometallic reagent. This process is fundamentally a nucleophilic substitution at the boron center.

2.1. Mechanistic Steps

The reaction proceeds through a well-defined, two-step sequence:

-

Formation of the Organometallic Nucleophile: The process begins with the generation of a potent carbon nucleophile, typically by reacting an aryl or vinyl halide with magnesium (to form a Grignard reagent, R-MgX) or an organohalide with an alkyllithium reagent (via lithium-halogen exchange to form R-Li).

-

Nucleophilic Attack and Boronate Complex Formation: The electron-rich carbon of the organometallic reagent attacks the electrophilic boron atom of iPrOPin. This forms a transient, tetracoordinate boronate complex (an "ate" complex).

-

Elimination of the Leaving Group: The unstable boronate complex rapidly collapses, eliminating the isopropoxide moiety as a magnesium or lithium alkoxide salt. This step regenerates the neutral, trivalent boronic ester, now bearing the desired organic substituent.

Causality Insight: The success of this reaction hinges on the differential reactivity of the groups attached to the boron atom. The C-B bond in the boronate intermediate is strong, while the B-O bond of the isopropoxy group is comparatively weaker and activated as a leaving group upon formation of the negatively charged "ate" complex. The pinacolato ring itself is highly stable and remains intact throughout the transformation.

Caption: Mechanism of borylation via organometallic pathway.

Context: Transition Metal-Catalyzed Borylations

While iPrOPin excels in the stoichiometric borylation of organometallics, it is crucial for researchers to understand its distinction from reagents used in catalytic C-H borylation. Seminal methodologies, such as iridium-catalyzed C-H borylation, have become powerful tools for functionalizing arenes and heteroarenes.[1][5][6]

These catalytic systems typically employ bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source.[1][5] The mechanism involves an organometallic catalyst (e.g., an Iridium(III) complex) that activates a C-H bond. The catalytic cycle proceeds through steps like oxidative addition and reductive elimination, where B₂pin₂ or HBpin are essential for regenerating the active catalyst and delivering the boryl group.[5][7]

Expertise Insight: The choice of boron reagent is dictated by the reaction mechanism. For catalytic C-H activation, a reagent like B₂pin₂ is required to participate in the catalytic cycle, often involving oxidative addition to the metal center.[5] In contrast, for borylating a pre-formed, highly nucleophilic Grignard or organolithium reagent, the electrophilicity and leaving group potential of iPrOPin make it the superior and more direct choice.

Caption: Simplified Iridium-catalyzed C-H borylation cycle.

Experimental Protocol: Synthesis of an Arylboronic Ester